

physical and chemical properties of Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Deacetyldiltiazem-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Deacetyldiltiazem-d4**, a deuterated analog of Deacetyldiltiazem, which is a primary metabolite of the calcium channel blocker Diltiazem. This document is intended to serve as a comprehensive resource, consolidating essential data for its application in research and development, particularly in pharmacokinetic and metabolic studies.

Core Physical and Chemical Properties

Deacetyldiltiazem-d4 is a stable, isotopically labeled compound crucial for use as an internal standard in quantitative bioanalytical assays. The incorporation of four deuterium atoms provides a distinct mass difference from its endogenous counterpart, enabling precise quantification by mass spectrometry.

Quantitative Data Summary



Property	Value	Source(s)
Chemical Name	(2S-cis)-5-[2- (Dimethylamino)ethyl-1,1,2,2- d4]-2,3-dihydro-3-hydroxy-2- (4-methoxyphenyl)-1,5- benzothiazepin-4(5H)-one	[1]
Synonyms	Desacetyl Diltiazem-d4, Deacetyldiltiazem-d4	[2][3]
CAS Number	112259-40-2	[1][2][3]
Molecular Formula	C20H20D4N2O3S	[3]
Molecular Weight	376.51 g/mol	[1][3][4]
Appearance	Off-White to Pale Yellow Solid	[3]
Melting Point	84-86°C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethanol, Methanol	[3][4]
Storage Temperature	2-8°C or 4°C	[3][4]

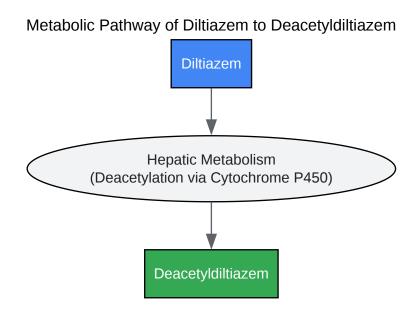
A hydrochloride salt form is also available with the following properties:

Property	Value	Source(s)
Chemical Name	(2S,3S)-5-[2- (Dimethylamino)ethyl-d4]-2,3- dihydro-3-hydroxy-2-(4- methoxyphenyl)-1,5- benzothiazepin-4(5H)-one Monohydrochloride	[5]
Molecular Formula	C20H20D4N2O3S · HCI	[5]
Molecular Weight	412.94 g/mol	[5]



Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system.[6][7][8] The main metabolic pathways are deacetylation, N-demethylation, and O-demethylation.[6] Deacetyldiltiazem is one of the pharmacologically active metabolites.[9] [10] The following diagram illustrates the primary metabolic conversion of Diltiazem to Deacetyldiltiazem.



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Caption: Metabolic conversion of Diltiazem.

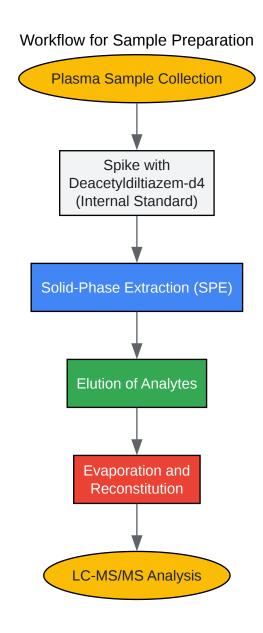
Experimental Protocols

Detailed, publicly available experimental protocols specifically for **Deacetyldiltiazem-d4** are limited. However, established methods for the analysis of Diltiazem and its metabolites can be readily adapted. The following are generalized protocols based on common analytical techniques.

Sample Preparation for Pharmacokinetic Analysis



A generic solid-phase extraction (SPE) method is often employed for the purification of Diltiazem and its metabolites from plasma samples.[9]



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Caption: General sample preparation workflow.



Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a standard technique for the quantification of Diltiazem and its metabolites in biological matrices.[9][10]

- Chromatographic Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
- Mass Spectrometry: Detection is achieved using a tandem mass spectrometer (MS/MS)
 operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion
 transitions for both the analyte and the deuterated internal standard are monitored for
 quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of **Deacetyldiltiazem-d4**. While specific spectra for the d4 variant are not widely published, data for the non-deuterated form is available and can be used as a reference.[11]

- ¹H NMR: Will show the absence of signals corresponding to the deuterated positions.
- 13C NMR: Will exhibit characteristic shifts for the carbon atoms in the molecule.
- 2D NMR (e.g., HSQC): Can be used to confirm the location of deuterium incorporation by identifying the absence of correlations at the deuterated sites.[11]

Conclusion

DeacetyIdiltiazem-d4 is an indispensable tool for researchers engaged in the study of Diltiazem's pharmacokinetics and metabolism. Its well-defined physical and chemical properties, coupled with its stability, make it an ideal internal standard for bioanalytical applications. While specific, detailed experimental protocols for this deuterated compound are not always readily available, established analytical methods for Diltiazem and its metabolites provide a solid foundation for its use in a research setting.



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- To cite this document: BenchChem. [physical and chemical properties of Deacetyldiltiazem-d4]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b602620#physical-and-chemical-properties-of-deacetyldiltiazem-d4]

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